2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide
Description
2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2nd and 4th positions, a hydroxyoxolan-3-ylmethyl group at the nitrogen atom, and a methyl group at the 5th position of the benzamide ring
Properties
IUPAC Name |
2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-8-4-9(11(15)5-10(8)14)12(17)16-6-13(18)2-3-19-7-13/h4-5,18H,2-3,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQZCCZYZWEEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Conversion of nitro groups to amino groups.
Fluorination: Introduction of fluorine atoms at specific positions.
Amidation: Formation of the benzamide structure by reacting the amine with a carboxylic acid derivative.
Hydroxylation: Introduction of the hydroxy group to the oxolan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: Used in the development of advanced materials due to its unique chemical properties.
Biological Research: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyoxolan-3-ylmethyl group may facilitate its solubility and cellular uptake. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N-methylbenzamide: Lacks the hydroxyoxolan-3-ylmethyl group.
5-methylbenzamide: Lacks the fluorine atoms and hydroxyoxolan-3-ylmethyl group.
N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide: Lacks the fluorine atoms.
Uniqueness
2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide is unique due to the combination of fluorine atoms, hydroxyoxolan-3-ylmethyl group, and methyl group on the benzamide ring. This unique structure imparts specific chemical and biological properties that are not present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
